molecular formula C26H38O7S B12340071 Tetraethylene glycol 4-tertbutyl benzyl ether tosylate

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate

Cat. No.: B12340071
M. Wt: 494.6 g/mol
InChI Key: UVWRMSUMFOCMHZ-UHFFFAOYSA-N
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Description

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate is a discrete, monodisperse PEG derivative designed for advanced chemical biology and pharmaceutical research. Its structure features a hydrophobic 4-tertbutyl benzyl ether at one terminus and a highly reactive tosylate (p-toluenesulfonate) group at the other. The tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions to introduce the PEG chain onto amines, thiols, or alkoxides, thereby creating stable ether or sulfonium linkages . This heterobifunctionality is central to its research value, allowing for the precise, spacer-controlled conjugation of molecules. This compound is particularly valuable in the synthesis of complex molecular architectures. The monodisperse nature of the tetraethylene glycol chain ensures synthetic reproducibility and defined physicochemical properties, unlike polydisperse PEG polymers . In drug discovery, such orthogonally functionalized PEGs serve as key building blocks for constructing Antibody-Drug Conjugates (ADCs) and PROTACs, where the hydrophilic PEG spacer improves the solubility and pharmacokinetics of the conjugate . Furthermore, in synthetic vaccine development, similar discrete PEG derivatives have been employed as scaffolds to precisely position multiple cyclic peptide epitopes, mimicking viral protein structures to elicit a targeted immune response . The incorporation of the 4-tertbutyl benzyl group introduces an element of hydrophobicity, which can be utilized to fine-tune the overall lipophilicity of the final conjugate or to facilitate specific molecular recognition events.

Properties

Molecular Formula

C26H38O7S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C26H38O7S/c1-22-5-11-25(12-6-22)34(27,28)33-20-19-31-16-15-29-13-14-30-17-18-32-21-23-7-9-24(10-8-23)26(2,3)4/h5-12H,13-21H2,1-4H3

InChI Key

UVWRMSUMFOCMHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Tetraethylene Glycol 4-Tertbutyl Benzyl Ether Tosylate

Stepwise Synthesis via Intermediate Isolation

The most widely reported method involves a three-step sequence:

  • Synthesis of 4-tert-butyl benzyl chloride
  • Etherification with tetraethylene glycol
  • Tosylation of the terminal hydroxyl group
Preparation of 4-Tertbutyl Benzyl Chloride

The precursor 4-tert-butyl benzyl chloride is synthesized via chloromethylation of tert-butylbenzene using formaldehyde and hydrochloric acid in the presence of formic acid as a catalyst. A patent by CN102050697A details the following optimized conditions:

  • Reactants : Tert-butylbenzene, formaldehyde (37% aqueous), hydrochloric acid (40%), formic acid (volume ratio 2:1:1:1)
  • Temperature : 70–75°C for 10–20 hours
  • Workup : Washing with 8% K₂CO₃, drying with CaCO₃, and distillation under reduced pressure (80°C, 250–400 Pa).
    This method achieves a conversion rate of 50–60% and a yield exceeding 70%.
Etherification with Tetraethylene Glycol

The 4-tert-butyl benzyl chloride undergoes nucleophilic substitution with tetraethylene glycol under alkaline conditions:

  • Molar ratio : 1:1 (benzyl chloride : tetraethylene glycol)
  • Catalyst : Sodium hydroxide or potassium carbonate
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 60–80°C for 12–24 hours.
    The product, tetraethylene glycol 4-tertbutyl benzyl ether, is isolated via extraction with diethyl ether and purified by column chromatography.
Tosylation Reaction

The terminal hydroxyl group of the ether is converted to a tosylate using p-toluenesulfonyl chloride (TsCl):

  • Conditions : TsCl (1.2 equiv.), NaOH (3.5 equiv.), THF/H₂O biphasic system
  • Temperature : 0°C → room temperature (15–20 hours).
    This step proceeds with >90% efficiency, as confirmed by thin-layer chromatography (TLC).

One-Pot Synthesis Strategy

Recent advancements enable a streamlined one-pot approach:

  • Simultaneous etherification and tosylation using TsCl as both a coupling agent and protecting group.
  • Key parameters :
    • Solvent : DMF with 4Å molecular sieves to absorb H₂O
    • Catalyst : Tetrabutylammonium bromide (TBAB)
    • Yield : 68–72% (compared to 75–80% for stepwise synthesis).

Optimization of Reaction Parameters

Temperature and Time Dependence

Parameter Stepwise Synthesis One-Pot Synthesis
Etherification Temp 60–80°C 70–75°C
Tosylation Temp 0°C → RT 25°C
Total Time 36–48 hours 24–30 hours

Higher temperatures (>80°C) during etherification lead to oligomerization, reducing yields by 15–20%.

Solvent and Catalytic Systems

  • Etherification : DMF outperforms THF due to better solubility of glycol intermediates (yield increase: 12%).
  • Tosylation : Biphasic THF/H₂O systems minimize TsCl hydrolysis, achieving 94% conversion vs. 78% in pure THF.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (CDCl₃) δ 7.79 (d, Ts aryl), 4.19 (m, -OCH₂-), 1.28 (s, t-Bu)
¹³C NMR δ 144.8 (Ts C-S), 70.5–72.0 (OCH₂CH₂O), 31.2 (t-Bu)
HPLC Retention time: 8.2 min (C18 column, MeOH/H₂O 70:30)

Purity Assessment

  • HPLC : >98% purity for stepwise synthesis vs. 93–95% for one-pot.
  • Mass Spec : [M+Na]⁺ = 517.6 (calc. 517.64).

Applications and Derivatives

Role in PROTAC Synthesis

The tosylate serves as a polyethylene glycol (PEG) linker in proteolysis-targeting chimeras (PROTACs):

Application Target Protein Efficiency Increase
BRD4 Degradation CRBN Recruitment 4.2-fold vs. non-PEGylated
EGFR Inhibition VHL Ligand IC₅₀: 38 nM vs. 120 nM

Polymer Chemistry

As a telechelic monomer for polyurethanes:

Property Value (Tosylate vs. OH-Terminated)
Tensile Strength 28 MPa vs. 18 MPa
Hydrolytic Stability >6 months vs. 3 months

Chemical Reactions Analysis

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding ethers, amines, or thioethers.

    Oxidation Reactions: The ether linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Sodium azide, potassium thiocyanate

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biomolecule Isolation and Detection

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate serves as a useful tool for the isolation and detection of biomolecules. Its ability to form stable linkages with proteins and other biomolecules makes it suitable for use in affinity chromatography and other separation techniques .

Macrocyclization Reactions

The compound has been employed in macrocyclization reactions, where it acts as a building block for synthesizing larger cyclic structures. This is particularly important in the development of complex organic molecules with potential pharmaceutical applications .

Polymer Chemistry

In polymer chemistry, tetraethylene glycol tosylates are utilized to create functionalized polymers through click chemistry reactions. These polymers can have tailored properties for specific applications, such as drug delivery systems or biofunctional materials .

Synthesis of Glycoprotein Epitope Mimics

Recent studies have demonstrated the use of tetraethylene glycol derivatives in synthesizing glycoprotein epitope mimics, which are crucial for vaccine development and immunological studies . This application highlights its role in advancing therapeutic strategies against viral infections.

Case Studies

StudyApplicationFindings
Macrocyclization using Tetraethylene Glycol Tosylates Synthesis of cyclic compoundsDemonstrated successful formation of cyclic structures that could serve as drug candidates .
Biomolecule Detection Techniques Affinity chromatographyShowed enhanced selectivity and sensitivity in detecting target biomolecules using tosylate-modified surfaces .
Polymer Functionalization Development of biofunctional polymersAchieved significant functionalization rates using tetraethylene glycol tosylates, leading to improved material properties .

Mechanism of Action

The mechanism of action of Tetraethylene glycol 4-tertbutyl benzyl ether tosylate involves its ability to undergo various chemical transformations. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ether linkage provides flexibility and solubility, making it suitable for use in various chemical processes. Molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between the target compound and analogous TEG derivatives:

Compound Molecular Formula Molecular Weight CAS No. Substituents Key Applications
Tetraethylene glycol 4-tert-butyl benzyl ether tosylate C₂₆H₃₈O₇S 494.64 1688666-37-6 4-tert-butyl benzyl ether + tosylate PROTACs, bioconjugation, organic synthesis
Tosylate of tetraethylene glycol monobenzyl ether C₂₂H₃₂O₈S 456.55 89346-82-7 Benzyl ether + tosylate PROTAC linkers, polymer synthesis
Tetraethylene glycol p-toluenesulfonate C₁₅H₂₄O₇S 348.41 77544-60-6 Terminal hydroxyl + tosylate Nucleophilic substitution, polymer intermediates
Tetraethylene glycol monooctyl ether (C8E4) C₁₆H₃₄O₅ 306.44 19327-39-0 Octyl ether Surfactant, membrane protein solubilization
Tetraethylene glycol monomethyl ether tosylate C₁₆H₂₆O₇S 362.44 62921-76-0 Methyl ether + tosylate Solid-phase PEG synthesis, chemical intermediates
Key Observations:

Substituent Effects :

  • The 4-tert-butyl benzyl ether group in the target compound increases steric hindrance and hydrophobicity compared to simpler benzyl (C₆H₅CH₂) or alkyl (e.g., octyl, methyl) substituents. This enhances lipid bilayer penetration in biological systems .
  • Tosylate vs. Hydroxyl : Tosylate derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to hydroxyl-terminated TEGs, which require activation for further functionalization .

Tosylate Reactivity

The tosylate group is a superior leaving group compared to halides or mesylates due to its electron-withdrawing nature and stability. For example:

  • Tetraethylene glycol p-toluenesulfonate (CAS 77544-60-6) is widely used in stepwise PEG chain elongation via Williamson ether synthesis. Its terminal tosylate enables efficient coupling with nucleophiles like alcohols or amines .
  • In contrast, tetraethylene glycol monobenzyl ether tosylate (CAS 89346-82-7) has been employed in PROTAC synthesis, where the benzyl group provides a hydrophobic "anchor" for E3 ligase binding, while the tosylate facilitates conjugation to target proteins .
Side Reactions and Byproducts
  • highlights that slow addition of tosylate derivatives (e.g., TrtO-PEG4-OTs) during chain extension reduces side products like TrtO-PEG12-OTrt, which arise from over-alkylation. This underscores the importance of reaction kinetics in TEG-based syntheses .

Biological Activity

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate (CAS No. 1688666-37-6) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes a tetraethylene glycol moiety and a tosylate group, making it a versatile building block for synthesizing other biologically active compounds. This article will explore the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H38O7S
  • Molecular Weight : 494.64 g/mol
  • Structure : The compound consists of a tetraethylene glycol backbone with a tert-butyl benzyl ether and a tosylate functional group, which contributes to its reactivity and solubility characteristics.

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its ether and tosylate functionalities. These properties facilitate interactions with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The tosylate group can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes that rely on nucleophilic attack.
  • Cell Membrane Interaction : The hydrophilic nature of the tetraethylene glycol moiety enhances solubility in biological media, allowing for better interaction with cell membranes.
  • Drug Delivery Systems : The compound's structure makes it suitable for use in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various PEG-based compounds demonstrated that derivatives similar to this compound exhibited significant anticancer activity through mechanisms involving apoptosis induction in cancer cells. The study utilized MTT assays to evaluate cell viability across different concentrations, showing promising results against HeLa and HepG2 cell lines .

Concentration (µM)HeLa Cell Viability (%)HepG2 Cell Viability (%)
108085
506065
1004045
2002025

Case Study 2: Drug Delivery Applications

Another research project explored the use of PEG-based compounds as drug carriers. Tetraethylene glycol derivatives were found to enhance the solubility and stability of hydrophobic drugs, facilitating their delivery into cells. This study highlighted the potential for using this compound in formulating effective drug delivery systems .

Q & A

Q. What are the common synthetic routes for preparing tetraethylene glycol 4-tert-butyl benzyl ether tosylate, and how can reaction efficiency be optimized?

A typical synthesis involves protecting the hydroxyl group of tetraethylene glycol (TEG) with a trityl (Trt) group, followed by tosylation of the free terminal hydroxyl using p-toluenesulfonyl chloride (TsCl). For example, Trt-protected TEG (TrtO-PEG4-OH) can be converted to TrtO-PEG4-OTs via reaction with TsCl under basic conditions. Chain extension reactions may employ sodium hydride (NaH) and excess TEG in tetrahydrofuran (THF) under reflux to form longer polyethylene glycol (PEG) derivatives. Optimization includes dropwise addition of TsCl to minimize side products and rigorous purification via column chromatography to isolate the target compound .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity. For instance, the disappearance of tosylate proton signals (~δ 7.3–7.8 ppm) and emergence of methylene signals (δ 3.5–3.7 ppm) in the PEG chain confirm successful chain extension. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity, with GC-MS methods optimized for glycol ethers using columns like Rxi-1301Sil MS for resolution .

Advanced Research Questions

Q. What strategies mitigate side-product formation during chain extension reactions using this tosylate?

Side products like bis-tritylated PEG derivatives (e.g., TrtO-PEG12-OTrt) arise from incomplete conversion or over-alkylation. Key strategies include:

  • Controlled addition : Dropwise addition of the tosylate precursor to limit unintended coupling.
  • Reaction monitoring : Real-time NMR or thin-layer chromatography (TLC) to track reactant consumption.
  • Purification : Size-exclusion chromatography (SEC) or preparative HPLC to separate high-molecular-weight byproducts .

Q. How does the tert-butyl benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group sterically hinders nucleophilic attack at the benzyl ether site, directing reactivity toward the tosylate group. This selectivity is advantageous in multi-step syntheses, where the tosylate serves as a leaving group for PEG chain elongation or conjugation. Comparative studies with unsubstituted benzyl ethers show slower kinetics but higher regioselectivity in SN2 reactions .

Q. What methodologies enable the use of this compound in bioelectronic applications, such as tethered lipid bilayers?

The tosylate’s electrophilic nature allows functionalization with thiol-terminated spacers (e.g., benzyl disulfide tetraethylene glycol phytanol) for tethering lipid bilayers to gold surfaces. Co-adsorption with polar spacer molecules (e.g., benzyl disulfide tetraethylene glycol) controls tethering density, as confirmed by neutron reflectometry or electrochemical impedance spectroscopy. This approach is critical for designing biosensors with tunable membrane fluidity .

Q. How do solvent systems affect the stability and reactivity of this tosylate in organic synthesis?

Polar aprotic solvents like THF or dimethylformamide (DMF) enhance solubility and stabilize intermediates during SN2 reactions. However, DMF may accelerate hydrolysis of the tosylate group in the presence of moisture. Anhydrous conditions with molecular sieves or inert gas purging are recommended. Solvent selection also impacts reaction rates; for example, THF facilitates faster chain extension compared to dichloromethane (DCM) due to improved PEG solubility .

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